

Technical Master Guide: 5-(4-Pyridyl)-2-Pyrrolidinone

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Compound of Interest

Compound Name: 5-Pyridin-4-yl-pyrrolidin-2-one

Cat. No.: B8143412

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CAS No: 1824383-45-0 Chemical Formula: C₉H₁₀N₂O Molecular Weight: 162.19 g/mol

Synonyms: 5-(Pyridin-4-yl)pyrrolidin-2-one; 4-(4-Pyridyl)-

-lactam; 5-(4-Pyridinyl)-2-pyrrolidinone.

Executive Summary: The Pyridyl-Lactam Scaffold

5-(4-pyridyl)-2-pyrrolidinone is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (specifically p38 MAPK), antimalarials, and nicotinic acetylcholine receptor (nAChR) modulators. Structurally, it functions as a conformationally restricted analogue of GABA (gamma-aminobutyric acid) derivatives and bears significant topological similarity to cotinine, the primary metabolite of nicotine.

The specific CAS 1824383-45-0 typically refers to the racemic mixture or a specific library entry of the compound, while the (S)-enantiomer is historically indexed under CAS 66269-82-7. This guide treats the core chemical entity, detailing its synthesis, reactivity, and application in fragment-based drug discovery (FBDD).

Chemical Profile & Properties[1][2][3][4][5][6][7][8] [9]

Physicochemical Data

Property	Value	Notes
Appearance	White to Off-White Solid	Hygroscopic nature common in lactams.
Melting Point	108–112 °C	Varies by enantiomeric purity and crystal form.
Solubility	DMSO, Methanol, Ethanol	Poor solubility in non-polar solvents (Hexane).
pKa (Pyridine)	~5.2	Pyridine nitrogen is protonatable.
pKa (Lactam)	~15-17	Lactam NH is weakly acidic.
LogP	~0.3 - 0.5	Favorable for CNS penetration (Rule of 5 compliant).

Structural Pharmacophore

The molecule features two distinct hydrogen-bonding motifs:

- Lactam (cis-amide): Acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O). This mimics the peptide bond, making it a "privileged scaffold" for protease and kinase inhibition.
- Pyridine Ring: A monodentate Hydrogen Bond Acceptor (N-atom) and a π -stacking element. The 4-position substitution provides a linear vector often exploited to reach deep hydrophobic pockets in enzymes.

Synthetic Methodologies

The synthesis of 5-aryl-2-pyrrolidinones is a critical competency for medicinal chemists. Two primary routes are validated: the Nitro-Olefin Reductive Cyclization (most robust for racemates) and the Chiral Auxiliary Approach (for enantiomers).

Route A: The Nitro-Olefin Reductive Cyclization (Recommended)

This route uses cheap starting materials and avoids complex protecting groups.

Step 1: Henry Reaction Condensation of pyridine-4-carboxaldehyde with nitromethane using a base catalyst (ammonium acetate) yields the nitroalkene.

- Reagents: Pyridine-4-CHO, MeNO₂, NH₄OAc, AcOH.
- Conditions: Reflux, 4h.

Step 2: Michael Addition The nitroalkene undergoes Michael addition with diethyl malonate (or dimethyl malonate).

- Reagents: Diethyl malonate, NaOEt (cat.), EtOH.
- Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The malonate anion attacks the
-carbon of the nitroalkene.

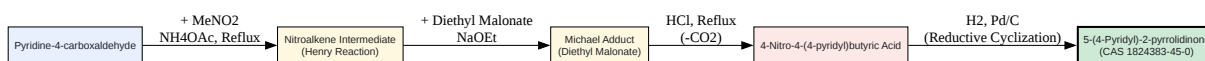
Step 3: Hydrolysis & Decarboxylation Acidic hydrolysis converts the diester to the dicarboxylic acid, which spontaneously decarboxylates upon heating to form the
-nitro acid.

- Reagents: 6M HCl, Reflux.

Step 4: Reductive Cyclization Hydrogenation of the nitro group yields the primary amine, which spontaneously cyclizes with the carboxylic acid (or ester) to form the lactam ring.

- Reagents: H₂ (50 psi), Raney Nickel or Pd/C, MeOH.
- Yield: Typically 60-75% overall.

Visualization of Synthesis Pathway



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Caption: Figure 1. The "Nitro-Olefin" synthetic pathway provides a scalable route to the racemic scaffold.

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol synthesizes the racemic core. Standard safety precautions for handling nitro compounds and pressurized hydrogen must be observed.

Materials

- Pyridine-4-carboxaldehyde (10.7 g, 100 mmol)
- Nitromethane (6.7 g, 110 mmol)
- Diethyl malonate (16.0 g, 100 mmol)
- Palladium on Carbon (10% Pd/C, 1.0 g)
- Solvents: Methanol, Ethanol, Glacial Acetic Acid.

Procedure

- Preparation of 4-(2-nitrovinyl)pyridine:
 - In a 250 mL round-bottom flask, dissolve pyridine-4-carboxaldehyde (10.7 g) and nitromethane (6.7 g) in 50 mL acetic acid.
 - Add ammonium acetate (3.0 g) and reflux for 4 hours.
 - Cool to room temperature.[1][5] The yellow solid product precipitates. Filter and wash with cold water. Dry in vacuo.

- Michael Addition:
 - Dissolve the nitrovinyl product (10 mmol) in ethanol (20 mL).
 - Add diethyl malonate (11 mmol) and a catalytic amount of sodium ethoxide (1 mmol).
 - Stir at 60°C for 6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
- Reductive Cyclization:
 - Transfer the crude Michael adduct to a hydrogenation vessel (Parr shaker).
 - Add Methanol (50 mL) and 10% Pd/C (10 wt%).
 - Hydrogenate at 50 psi for 12 hours at room temperature.
 - Mechanism:^[1]^[2]^[3]^[4] The nitro group reduces to an amine (), which immediately attacks the ester carbonyl intramolecularly to close the ring, releasing ethanol.
- Purification:
 - Filter off the catalyst through Celite.
 - Concentrate the filtrate.
 - Recrystallize the residue from Isopropanol/Hexane to yield 5-(4-pyridyl)-2-pyrrolidinone as off-white crystals.

Biological Applications & Mechanism of Action^[1] Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment (MW < 300, ClogP < 3, H-bond donors/acceptors

3). It is frequently used in fragment libraries to screen for:

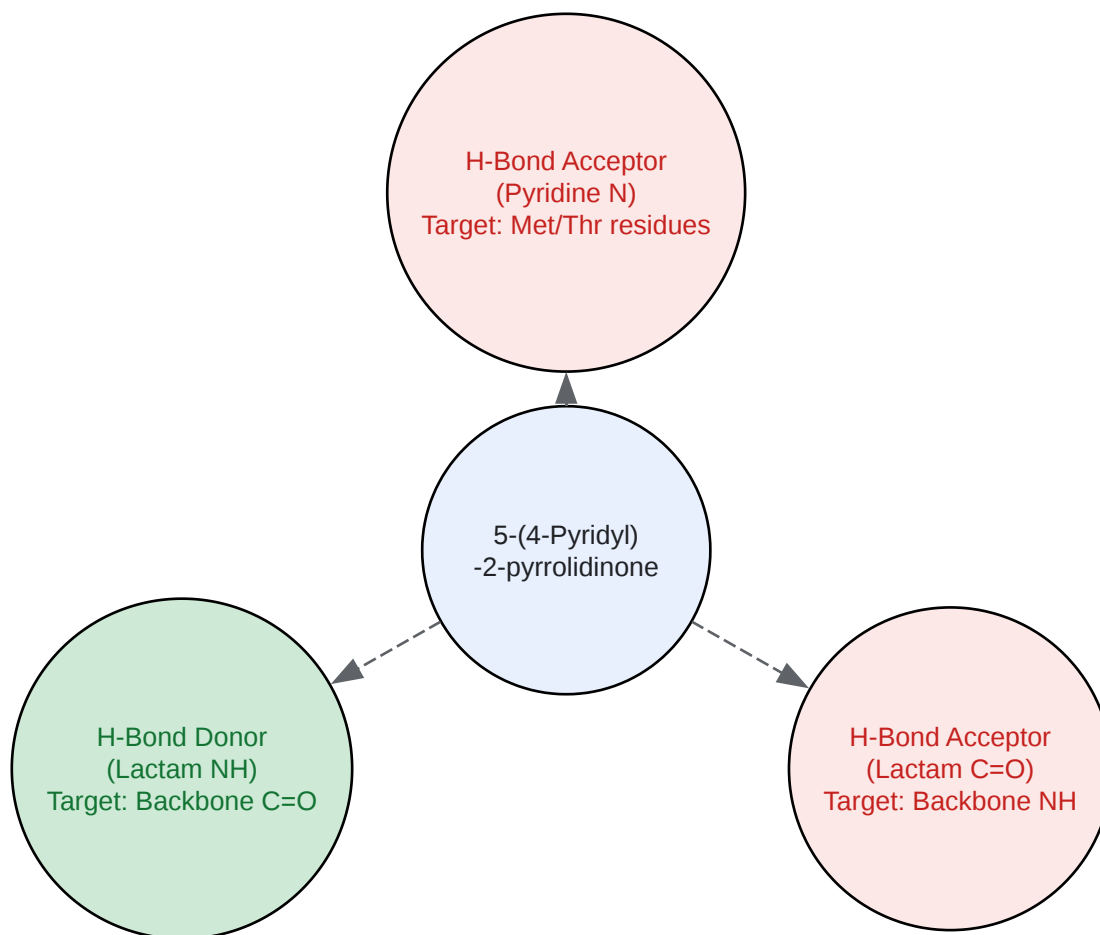
- Kinase Binding: The lactam NH/CO motif mimics the hinge-binding region of ATP, allowing the fragment to anchor to the kinase hinge region (e.g., p38 MAPK, JAKs).
- Epigenetic Targets: Binds to bromodomains (BRD4) via the acetyl-lysine mimetic nature of the lactam.

Antimalarial Activity

Derivatives of 5-(4-pyridyl)-2-pyrrolidinone (specifically the S-enantiomer) have shown potency against *Plasmodium falciparum*.

- Target: Cytoplasmic Prolyl-tRNA Synthetase (cPRS).
- Mechanism: The pyridine ring occupies the ATP-binding pocket, while the pyrrolidinone ring mimics the proline substrate, effectively stalling protein synthesis in the parasite.

Pharmacophore Mapping



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Caption: Figure 2. Pharmacophore map highlighting the three critical interaction points for protein binding.

Safety & Handling

- GHS Classification: Warning.[6]
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.[7]
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The lactam ring is stable, but the pyridine nitrogen can form N-oxides if exposed to air/light for prolonged periods.

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